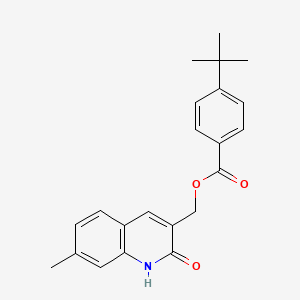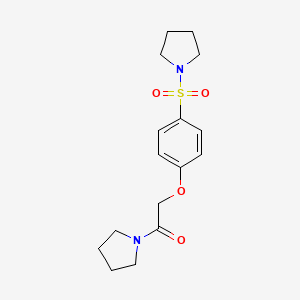
1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as PPSPE and is known for its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in the regulation of insulin signaling, making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
作用机制
PPSPE acts as a competitive inhibitor of 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This leads to an increase in insulin signaling and glucose uptake in cells, making it a potential treatment for insulin resistance and type 2 diabetes.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling, PPSPE has also been shown to modulate other signaling pathways in cells. Studies have demonstrated that PPSPE can inhibit the activity of the JAK/STAT signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation. This suggests that PPSPE may have potential applications in the treatment of autoimmune and inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of PPSPE as a research tool is its specificity for 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, allowing for the selective inhibition of this enzyme without affecting other phosphatases. However, the use of PPSPE in in vivo experiments may be limited by its poor bioavailability and rapid metabolism, which can reduce its effectiveness in vivo.
未来方向
There are several areas of future research that could be explored with regards to PPSPE. One potential direction is the development of novel formulations or delivery methods that could improve the bioavailability of PPSPE in vivo. Additionally, further studies could investigate the potential applications of PPSPE in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, the development of more potent and selective 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone inhibitors could lead to the discovery of new therapeutic targets and treatments for metabolic disorders.
合成方法
PPSPE can be synthesized using a variety of methods, including the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 1-(pyrrolidin-1-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to obtain a high yield of pure PPSPE.
科学研究应用
PPSPE has been extensively studied in the context of its potential therapeutic applications. In addition to its activity as a 1-(pyrrolidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone inhibitor, PPSPE has also been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have demonstrated that PPSPE can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the development of novel cancer therapies.
属性
IUPAC Name |
1-pyrrolidin-1-yl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-9-1-2-10-17)13-22-14-5-7-15(8-6-14)23(20,21)18-11-3-4-12-18/h5-8H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOXRIKWSSFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidine-1-sulfonyl)-phenoxy]-1-pyrrolidin-1-yl-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

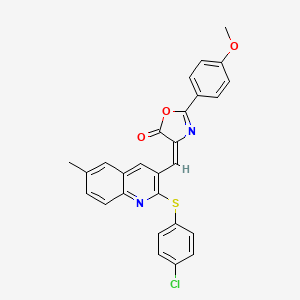


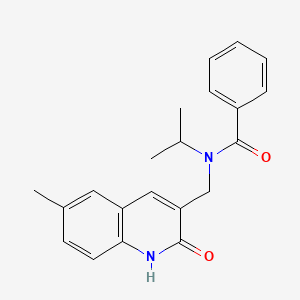

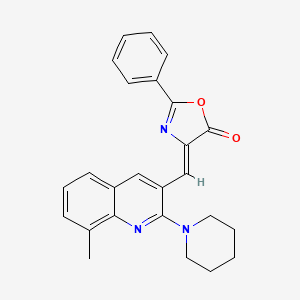
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)
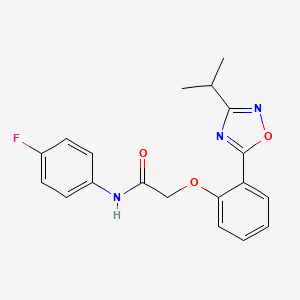
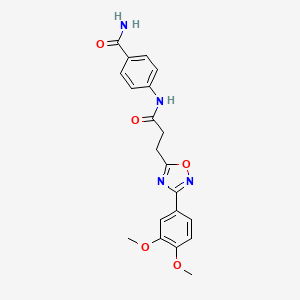

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
